molecular formula C11H10N2OS2 B3277658 (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one CAS No. 663203-83-6

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one

Cat. No.: B3277658
CAS No.: 663203-83-6
M. Wt: 250.3 g/mol
InChI Key: BRLMBIRRZVHDPF-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that contains a cyclopropyl group, a thiophene ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation of a cyclopropylamine derivative with a thiophene-2-carbaldehyde derivative, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for applications in optoelectronics and energy storage.

Mechanism of Action

The mechanism of action of (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one
  • 2-(thiophen-2-ylmethylene)-3-thioxoimidazolidin-4-one
  • 3-Cyclopropyl-2-thioxoimidazolidin-4-one

Uniqueness

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is unique due to the presence of both a cyclopropyl group and a thiophene ring in its structure. This combination of structural features imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

IUPAC Name

(5Z)-3-cyclopropyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLMBIRRZVHDPF-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C(=O)/C(=C/C3=CC=CS3)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one
Reactant of Route 2
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one
Reactant of Route 3
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one
Reactant of Route 4
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one
Reactant of Route 5
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one
Reactant of Route 6
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one

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